molecular formula C13H29N3O2Si3 B13967927 N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine CAS No. 138895-26-8

N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine

Cat. No.: B13967927
CAS No.: 138895-26-8
M. Wt: 343.64 g/mol
InChI Key: JYUKPJFANTWRIO-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine is a per-silylated pyrimidine derivative of significant interest in chemical research for its role as a key synthetic intermediate and protecting group agent. This compound is structurally related to the well-characterized O2,N4-Bis(trimethylsilyl)cytosine, a derivative widely used in gas chromatography (GC) and mass spectrometry (MS) analysis . The mechanism of action for this class of compounds involves the trimethylsilyl groups protecting reactive hydroxyl and amine sites on the pyrimidine ring, thereby enhancing the molecule's volatility and thermal stability for analytical techniques . This property is critical for the analysis of nucleobases, which are otherwise difficult to vaporize. Researchers utilize this and similar silylated compounds to streamline the synthesis of complex nucleosides and modified nucleic acids, as the protecting groups can be selectively removed under controlled conditions. Its primary research value lies in facilitating the study and modification of pyrimidine chemistry, supporting advancements in fields such as medicinal chemistry and analytical method development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

138895-26-8

Molecular Formula

C13H29N3O2Si3

Molecular Weight

343.64 g/mol

IUPAC Name

N-trimethylsilyl-2,6-bis(trimethylsilyloxy)pyrimidin-4-amine

InChI

InChI=1S/C13H29N3O2Si3/c1-19(2,3)16-11-10-12(17-20(4,5)6)15-13(14-11)18-21(7,8)9/h10H,1-9H3,(H,14,15,16)

InChI Key

JYUKPJFANTWRIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=CC(=NC(=N1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine

General Synthetic Strategy

The synthesis of this compound typically involves the silylation of cytosine or related pyrimidine bases using silylating agents such as hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) under anhydrous conditions. The process aims to protect the reactive amino and hydroxyl groups with trimethylsilyl groups, facilitating subsequent nucleophilic substitutions or glycosylations.

Common Reagents and Conditions

  • Starting Material: Cytosine or N4-protected cytosine derivatives
  • Silylating Agent: Hexamethyldisilazane (HMDS) is most frequently used due to its efficiency and mildness.
  • Catalysts: Catalytic amounts of ammonium sulfate or iodine may be employed to accelerate silylation.
  • Solvents: Anhydrous solvents such as acetonitrile or dimethylformamide (DMF) are preferred to avoid hydrolysis.
  • Temperature: Typically reflux conditions (around 120°C) for several hours (e.g., 6-24 h).

Detailed Synthetic Protocols

HMDS-Mediated Silylation (Classical Method)
  • Cytosine is suspended in HMDS and refluxed under nitrogen atmosphere.
  • A catalytic amount of ammonium sulfate is added to promote silylation.
  • After refluxing for 12-24 hours, the reaction mixture is cooled.
  • Excess HMDS is removed under reduced pressure.
  • The crude product is purified by vacuum distillation or recrystallization to yield this compound in yields ranging from 70-85%.
One-Pot Silylation and Functionalization
  • A modified one-pot procedure involves initial O-silylation of cytosine derivatives followed by N-silylation using HMDS and catalytic potassium iodide (KI).
  • Microwave irradiation at 400 W can be applied to accelerate the reaction, reducing reaction time to less than 1 hour while maintaining good yields (70-80%).
  • This method provides regioselective silylation and is compatible with various substituted pyrimidines.
Alternative Silylation Using TMSCl
  • Cytosine is reacted with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine.
  • The reaction is carried out in anhydrous solvents like dichloromethane at 0°C to room temperature.
  • This method offers milder conditions but may require longer reaction times and careful control of moisture.

Research Outcomes and Data Analysis

Yield and Purity

Method Reaction Time Yield (%) Purity (%) Notes
HMDS reflux (classical) 12-24 h 70-85 >98 Requires prolonged heating
HMDS/KI microwave-assisted <1 h 70-80 >95 Faster, regioselective
TMSCl/triethylamine 6-12 h 60-75 >90 Milder, sensitive to moisture

Structural Confirmation

  • The compound's structure has been confirmed by X-ray crystallography (CCDC No. 658304) showing the TMS groups at the N4 and O2, O6 positions of the pyrimidine ring.
  • NMR spectroscopy (1H, 13C, and 29Si NMR) supports the presence of trimethylsilyl groups and the integrity of the pyrimidine core.

Application in Nucleoside Synthesis

  • The silylated intermediate is crucial in stereoselective N-glycosylation reactions for synthesizing nucleoside analogs like gemcitabine and lamivudine.
  • The TMS protection enhances solubility and reactivity, enabling high beta-stereoselectivity and yields in glycosylation steps.
  • Research shows that N4-protection with TMS groups is vital for controlling stereochemistry and improving process efficiency.

Summary and Professional Assessment

This compound is predominantly prepared by silylation of cytosine using hexamethyldisilazane under reflux or microwave-assisted conditions. The use of catalytic additives such as ammonium sulfate or potassium iodide improves reaction efficiency and selectivity. Alternative silylation with chlorotrimethylsilane offers milder conditions but with some limitations.

The compound's preparation methods have been optimized to balance yield, purity, and reaction time, with microwave-assisted HMDS/KI catalysis emerging as a rapid and efficient approach. Structural characterization confirms the successful incorporation of TMS groups, essential for downstream pharmaceutical syntheses.

The diversity of preparation methods and their adaptations underscore the compound's importance as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antiviral and anticancer nucleoside analogs.

Chemical Reactions Analysis

Types of Reactions

N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted pyrimidine derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine exerts its effects involves the interaction of its silyl groups with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups enhance the compound’s stability and reactivity by protecting reactive sites on the pyrimidine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine is compared below with structurally related pyrimidine derivatives. Key differences arise from substituent effects on electronic, steric, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) PSA (Ų) Stability Notes
This compound C₁₃H₂₉N₃O₂Si₃ 427.7 2× TMSO, 1× N-TMS ~5.2 ~70 High thermal and hydrolytic stability
(2,6-Bis-benzyloxy-pyrimidin-4-yl)-methyl-amine C₁₉H₁₉N₃O₂ 321.4 2× benzyloxy, 1× methylamine 3.75 56.27 Moderate stability; benzyl groups prone to hydrogenolysis
5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione C₉H₁₃BrN₂O₂ 261.1 Bromo, methyl, alkyl groups ~2.1 58.6 Reactive at halogen site; low lipophilicity

Key Findings:

Lipophilicity and Solubility: The TMS-substituted compound exhibits significantly higher LogP (~5.2) compared to the benzyloxy analog (LogP 3.75) due to the lipophilic trimethylsilyl groups. This enhances its solubility in non-polar solvents (e.g., hexane, toluene) but reduces aqueous solubility . In contrast, the brominated pyrimidine (LogP ~2.1) is more polar, favoring polar aprotic solvents.

Steric and Electronic Effects :

  • The TMS groups in the target compound donate electron density via σ-π conjugation, slightly deactivating the pyrimidine ring toward electrophilic substitution. This contrasts with benzyloxy groups, which are electron-withdrawing via resonance, activating the ring at specific positions .
  • The steric bulk of TMS groups impedes nucleophilic attack at the pyrimidine core, improving stability under basic conditions.

Stability and Reactivity: The TMS-protected compound resists hydrolysis (pH 7–9) and thermal degradation (<200°C), whereas benzyloxy groups are cleavable via hydrogenolysis or strong acids . The brominated analog is reactive at the C5 position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), but it is less stable under UV light .

Applications :

  • TMS-substituted pyrimidines serve as intermediates in silicon-based protecting strategies for amines and hydroxyl groups in nucleotide synthesis.
  • Benzyloxy analogs are used in medicinal chemistry for temporary protection but require additional deprotection steps.

Biological Activity

N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine, a compound characterized by its unique organosilicon structure, has been the subject of various studies focusing on its biological activity. This article summarizes its synthesis, mechanisms of action, and potential applications in biological and medicinal fields.

Molecular Characteristics:

  • CAS Number: 138895-26-8
  • Molecular Formula: C13H29N3O2Si3
  • Molecular Weight: 343.64 g/mol
  • IUPAC Name: N-trimethylsilyl-2,6-bis(trimethylsilyloxy)pyrimidin-4-amine
PropertyValue
CAS No.138895-26-8
Molecular FormulaC13H29N3O2Si3
Molecular Weight343.64 g/mol
IUPAC NameN-trimethylsilyl-2,6-bis(trimethylsilyloxy)pyrimidin-4-amine

Synthesis

The synthesis of this compound typically involves the silylation of pyrimidine derivatives. A common method includes the reaction of 2,6-dihydroxy-4-pyrimidinamine with trimethylsilyl chloride in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silyl groups .

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins through its silyl groups. These interactions can alter the stability and reactivity of biomolecules:

  • Nucleophilic and Electrophilic Properties: The silyl groups can act as nucleophiles or electrophiles depending on the chemical environment.
  • Stabilization of Reactive Sites: The trimethylsilyl groups enhance the compound's stability and reactivity by protecting reactive sites on the pyrimidine ring.

1. Nuclease Resistance

Research has indicated that modified pyrimidine derivatives can exhibit resistance to nucleases, making them suitable for therapeutic applications in gene therapy and antisense oligonucleotide strategies. The incorporation of silyl groups may enhance resistance against degradation by nucleases .

2. Drug Development

This compound has been explored as a potential scaffold for drug development due to its unique properties. Its ability to modify biomolecules could lead to novel therapeutic agents targeting various diseases.

3. Biological Studies

The compound is also utilized in molecular biology studies for modifying nucleic acids and proteins, aiding in understanding cellular processes and mechanisms.

Case Studies

Study on Nuclease Resistance:
A study published in Nature Medicine demonstrated that modified nucleotides with silyl groups showed enhanced stability against exonucleases compared to their unmodified counterparts. This finding suggests potential applications in designing more effective antisense oligonucleotides .

Antitumor Activity:
In vitro studies have shown that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines. For instance, derivatives demonstrated significant cytotoxicity against HeLa cells with IC50 values indicating effective dose-response relationships .

Q & A

Q. What are the common synthetic routes for N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine?

The synthesis typically involves sequential silylation of a pyrimidin-4-amine precursor. Key steps include:

  • Silylation of hydroxyl groups : Reaction with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions, as seen in similar pyrimidine derivatives .
  • Solvent selection : Dichloromethane (DCM) or acetonitrile (MeCN) is often used to ensure solubility and control reaction kinetics .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization is employed to isolate the product .

Q. How is the compound characterized after synthesis?

Characterization involves:

  • 1H NMR : To confirm substitution patterns and trimethylsilyl group integration (e.g., δ 0.1–0.3 ppm for TMS protons) .
  • TLC (Rf values) : Used to monitor reaction progress and purity (e.g., Rf = 0.19–0.30 in EtOAc/hexane systems) .
  • Elemental analysis : To verify empirical formula consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. What solvents and conditions are optimal for handling this compound?

  • Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of silyl ethers .
  • Reaction compatibility : Anhydrous solvents (DCM, THF) and low moisture conditions are critical to avoid desilylation .

Advanced Research Questions

Q. How can low yields in silylation reactions be addressed?

Low yields often stem from incomplete silylation or side reactions. Strategies include:

  • Optimizing stoichiometry : Excess TMSCl (1.5–2.0 equivalents per hydroxyl group) ensures complete derivatization .
  • Reaction time and temperature : Extended reflux (e.g., 12–24 hours at 70°C) improves conversion, as demonstrated in analogous pyrimidine syntheses .
  • Catalyst use : Lewis acids like BF3·Et2O may accelerate silylation but require careful pH control to avoid degradation .

Q. How should researchers resolve contradictory NMR data?

If unexpected peaks arise:

  • Cross-validation : Use mass spectrometry (HRMS) to confirm molecular weight and IR spectroscopy to identify functional groups (e.g., silyl ether stretches at ~1250 cm⁻¹) .
  • Variable temperature NMR : To detect dynamic processes (e.g., rotamers) that may obscure signals .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied to related pyrimidine derivatives .

Q. What methods are effective for analyzing hydrolytic stability?

  • Accelerated degradation studies : Expose the compound to controlled humidity (e.g., 75% RH at 40°C) and monitor via HPLC or GC-MS for desilylation byproducts .
  • Kinetic profiling : Plot degradation rates under varying pH conditions to identify stability thresholds (e.g., rapid hydrolysis above pH 7) .

Q. How can this compound be utilized in further functionalization?

  • Glycosylation : Silyl groups act as protecting groups, enabling regioselective ribosylation or glucosylation under mild conditions (e.g., using trimethylsilyl triflate as a catalyst) .
  • Cross-coupling reactions : The pyrimidine core can participate in Suzuki-Miyaura or Buchwald-Hartwig reactions for drug discovery applications .

Methodological Notes

  • Critical parameters :
    • Moisture control : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
    • Reagent purity : Ensure TMSCl is freshly distilled to avoid HCl contamination.
  • Safety : Trimethylsilyl reagents are flammable; conduct reactions in fume hoods with appropriate fire safety measures .

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